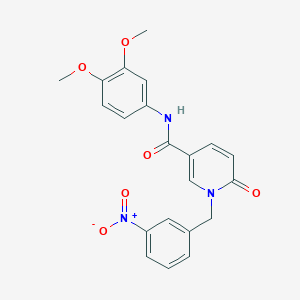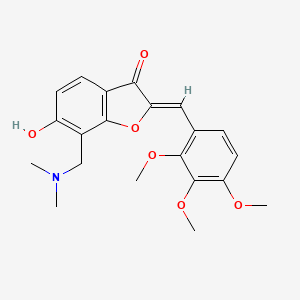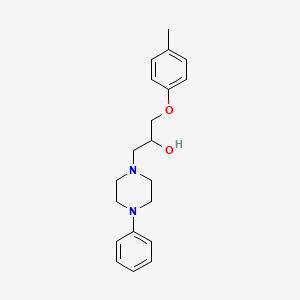
(E)-butyl 2-cyano-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as ethyl 2-cyano-3-phenylacrylate derivatives, has been achieved using Knoevenagel condensation . This method involves the reaction of aldehydes with active methylene compounds .Chemical Reactions Analysis
The Knoevenagel condensation is a fundamental process in synthetic organic chemistry and is used in the formation of similar compounds . This type of reaction involves deprotonation of the active methylene compound by using a weak base, and subsequent attack of the resulting carbanion to the carbonyl group of the aldehyde or ketone .Aplicaciones Científicas De Investigación
Biodegradation of Aromatic Compounds
Escherichia coli has been found to utilize aromatic compounds as sole carbon and energy sources. This capability suggests potential biodegradation applications for aromatic compounds like "(E)-butyl 2-cyano-3-phenylacrylate," where genetically engineered E. coli strains could be used for environmental cleanup and bioremediation of aromatic pollutants (Díaz et al., 2001).
Aryl-Aryl Bond Formation
Research on the synthesis of biaryl structures, which are prevalent in natural products and biologically active molecules, has highlighted direct arylation methods as efficient alternatives to traditional reactions. This advancement in aryl-aryl bond formation could be relevant to the synthesis and functionalization of compounds like "this compound," offering streamlined pathways for creating complex aromatic compounds with potential pharmaceutical applications (McGlacken & Bateman, 2009).
Polymerization of Alkylene Oxides
The polymerization of alkylene oxides, including ethylene oxide and propylene oxide, has been extensively studied, leading to novel polymer architectures and bioconjugation techniques. This research area could provide insights into the polymerization potential of "this compound" for creating new materials with specific properties for use in medical devices, drug delivery systems, and biocompatible materials (Herzberger et al., 2016).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been studied for their anticancer properties, with research focusing on the synthesis and biological evaluation of various esters, amides, and hydrazides. Given the structural similarity, "this compound" could potentially be explored for its anticancer activities, adding to the pool of synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
butyl (E)-2-cyano-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-9-17-14(16)13(11-15)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAWLCINYWPAI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)
![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![3-[[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2958885.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2958886.png)

